N-[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]but-2-ynamide
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Overview
Description
N-[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]but-2-ynamide is a synthetic organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring substituted with fluoro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]but-2-ynamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Substitution on the Phenyl Ring: The phenyl ring is functionalized with fluoro and trifluoromethyl groups through electrophilic aromatic substitution reactions.
Coupling with But-2-ynamide: The final step involves coupling the substituted phenylcyclopropyl intermediate with but-2-ynamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or trifluoromethyl positions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Azides, thiols.
Scientific Research Applications
N-[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]but-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-[3-phenyl-3-(4-trifluoromethyl-phenoxy)-propyl]-succinamic acid: Similar in structure due to the presence of trifluoromethyl and phenyl groups.
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Uniqueness
N-[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]but-2-ynamide is unique due to the combination of a cyclopropyl group with fluoro and trifluoromethyl substitutions, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4NO/c1-2-3-12(20)19-13(4-5-13)9-6-10(14(16,17)18)8-11(15)7-9/h6-8H,4-5H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEQHVLETZABDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CC1)C2=CC(=CC(=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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